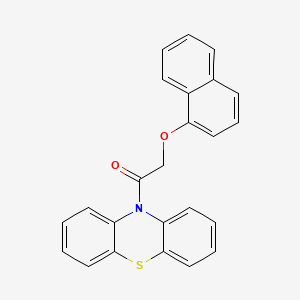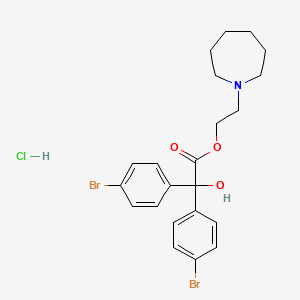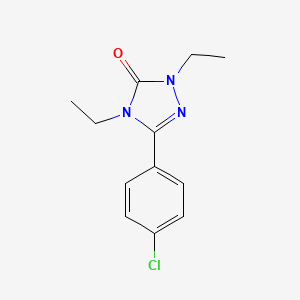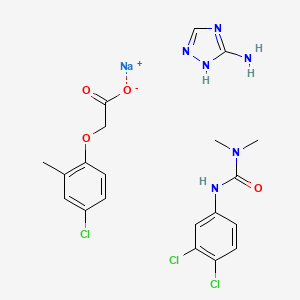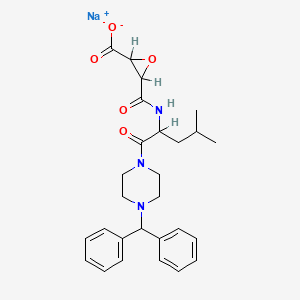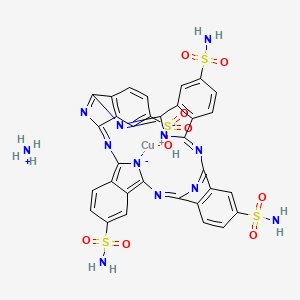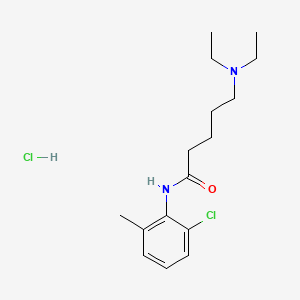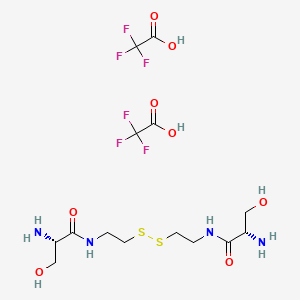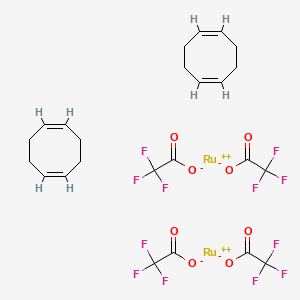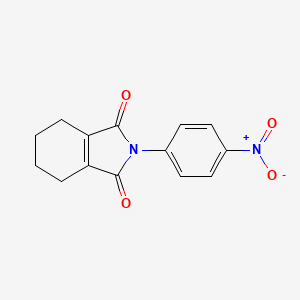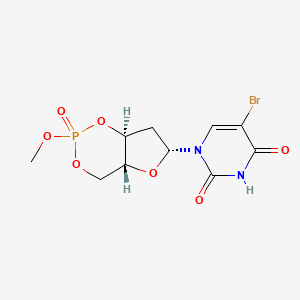
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a brominated pyrimidine ring and a furodioxaphosphinin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated pyrimidine derivatives and furodioxaphosphinin intermediates. Common reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: Formation of the furodioxaphosphinin ring through cyclization reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral research.
6-Methoxy-2-aminopurine: A methoxylated purine derivative with potential biological activity.
Uniqueness
The uniqueness of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
100100-60-5 |
|---|---|
Molekularformel |
C10H12BrN2O7P |
Molekulargewicht |
383.09 g/mol |
IUPAC-Name |
1-[(4aR,6R,7aS)-2-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN2O7P/c1-17-21(16)18-4-7-6(20-21)2-8(19-7)13-3-5(11)9(14)12-10(13)15/h3,6-8H,2,4H2,1H3,(H,12,14,15)/t6-,7+,8+,21?/m0/s1 |
InChI-Schlüssel |
SIFAVWDRJZCICO-RHODASDESA-N |
Isomerische SMILES |
COP1(=O)OC[C@@H]2[C@@H](O1)C[C@@H](O2)N3C=C(C(=O)NC3=O)Br |
Kanonische SMILES |
COP1(=O)OCC2C(O1)CC(O2)N3C=C(C(=O)NC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


